Dehydrodicatechin A
Description
Dehydrodicatechin A (C30H24O12; molecular weight 576.5 g/mol) is a dimeric catechin derivative formed via enzymatic oxidation of monomeric catechins such as epicatechin (EC) or its derivatives . It was first identified as a product of catechin oxidative coupling and structurally characterized as a ketone-containing dimer resulting from dehydrogenation and hydroxyl rearrangement .
Properties
CAS No. |
36048-23-4 |
|---|---|
Molecular Formula |
C30H24O12 |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(8S,9R,16S,18S,27S)-9-(3,4-dihydroxyphenyl)-5,8,16,21,23-pentahydroxy-2,10,17,26-tetraoxaheptacyclo[14.11.1.01,13.03,12.06,11.018,27.020,25]octacosa-3(12),4,6(11),13,20,22,24-heptaen-15-one |
InChI |
InChI=1S/C30H24O12/c31-12-4-17(33)13-7-23-28(39-21(13)5-12)29-10-30(38,42-23)24(37)8-15(29)25-22(41-29)9-18(34)14-6-20(36)26(40-27(14)25)11-1-2-16(32)19(35)3-11/h1-5,8-9,20,23,26,28,31-36,38H,6-7,10H2/t20-,23-,26+,28-,29?,30-/m0/s1 |
InChI Key |
XNGZKGIFXTWBFN-FVKXOKHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2C4=CC(=O)[C@@]5(CC4(O3)[C@@H]6[C@@H](O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4=CC(=O)C5(CC4(O3)C6C(O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Oxidation Methods
Silver Oxide-Mediated Oxidation
Silver oxide (Ag₂O) in a toluene/acetone solvent system is the most widely reported method for synthesizing dehydrodicatechin A. The reaction proceeds via single-electron transfer, generating phenoxy radicals that dimerize through C–C or C–O linkages. Optimized conditions include:
- Solvent : Toluene/acetone (3:1 v/v)
- Reagent : Ag₂O (2.5 equiv.)
- Temperature : 25–40°C
- Time : 6–12 hours
Under these conditions, yields of 40–55% are achieved, with the remainder comprising higher oligomers and unreacted monomer.
Table 1: Silver Oxide-Mediated Synthesis Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (toluene/acetone) | Maximizes radical stability |
| Ag₂O Stoichiometry | 2.5–3.0 equiv. | Drives complete oxidation |
| Temperature | 25–40°C | Balances reaction rate and selectivity |
Phenyliodine Diacetate (PIDA) and Ferricyanide Systems
PIDA and potassium ferricyanide ([Fe(CN)₆]³⁻) offer alternative oxidative pathways:
Enzymatic Oxidation Strategies
Polyphenol Oxidase (PPO)-Catalyzed Synthesis
Plant-derived PPOs (e.g., from Vitis vinifera) catalyze the oxidation of catechin in aqueous media (pH 5–6). Key advantages include regioselectivity and mild conditions:
- Substrate : 10 mM catechin
- Enzyme Activity : 150–200 U/mL
- Time : 2–4 hours
This method produces this compound alongside B-type procyanidins, with yields of 15–20%.
Laccase-Mediated Reactions
Fungal laccases (e.g., from Trametes versicolor) enable oxidative coupling under acidic conditions (pH 3.5–4.0). While slower than PPO-based methods, laccases generate fewer byproducts, achieving 25–30% yields after 8–12 hours.
Table 2: Enzymatic vs. Chemical Oxidation
| Parameter | Enzymatic (PPO) | Chemical (Ag₂O) |
|---|---|---|
| Yield | 15–20% | 40–55% |
| Byproducts | Procyanidins | Oligomers (>3 units) |
| Selectivity | High (C4–C8 linkage) | Moderate |
| Scalability | Limited by enzyme cost | High |
Electrochemical and Photocatalytic Approaches
Mechanistic Insights and Side Reactions
Radical Coupling Pathways
Oxidation of catechin generates phenoxy radicals, which dimerize via:
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Methods
Table 3: Method Efficiency and Applicability
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Ag₂O Oxidation | 40–55 | 85–90 | High | Low |
| PPO Enzymatic | 15–20 | 70–75 | Moderate | High |
| Electrochemical | 25–30 | 80–85 | Moderate | Medium |
| Photocatalytic | 18–22 | 75–80 | Low | Medium |
Chemical Reactions Analysis
Dehydrodicatechin A undergoes various chemical reactions, primarily oxidation. The oxidation of catechin to form this compound involves the formation of phenoxy radicals and quinones . Common reagents used in these reactions include silver oxide, potassium ferricyanide, and PIDA . The major product formed from these reactions is this compound itself, which can further undergo dimerization and other oxidative processes .
Scientific Research Applications
Chemical Properties and Formation
Dehydrodicatechin A is formed through the oxidative dimerization of catechins, particularly (+)-catechin and (−)-epicatechin. The compound exhibits a unique interflavanic configuration that contributes to its biological activity and stability in various matrices. Research indicates that the formation of this compound can be influenced by enzymatic processes involving polyphenol oxidase (PPO) and laccase, which are prevalent in plant tissues such as grape seeds .
Analytical Methods for Characterization
The analysis of this compound has been enhanced through advanced techniques such as ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method allows for the effective separation and identification of various isomers present in complex matrices like tea, wine, and cocoa products. Notably, ion mobility spectrometry (IMS) has been applied to distinguish between closely related compounds, improving the characterization of Dehydrodicatechins .
Applications in Food Science
This compound has been studied for its role in food preservation and quality enhancement. Its antioxidant properties contribute to the stability of food products by preventing oxidative degradation. Research has demonstrated that this compound can inhibit lipid peroxidation in food systems, thereby extending shelf life and maintaining nutritional quality .
Table 1: Antioxidant Activity of this compound in Various Food Matrices
| Food Matrix | Antioxidant Activity (IC50 µM) |
|---|---|
| Grape Seed Extract | 25 |
| Green Tea | 30 |
| Black Tea | 35 |
| Cocoa Powder | 28 |
Pharmacological Applications
Recent studies have highlighted the pharmacological potential of this compound. It exhibits various bioactive properties, including anti-inflammatory, anti-cancer, and cardiovascular protective effects. For instance, it has been shown to inhibit the proliferation of cancer cells in vitro and reduce inflammation markers in animal models .
Case Study: Anti-Cancer Effects
A significant case study investigated the effects of this compound on breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against breast cancer .
Ethnopharmacological Insights
Ethnopharmacological studies have documented the traditional uses of plants containing this compound among indigenous communities. For example, it is utilized for treating gastrointestinal disorders and as an antioxidant remedy. These findings underscore the importance of integrating traditional knowledge with modern scientific research to validate the medicinal properties of this compound .
Mechanism of Action
The mechanism of action of dehydrodicatechin A involves its antioxidant properties. The compound exerts its effects by neutralizing free radicals and preventing oxidative damage to cells . This is achieved through the formation of phenoxy radicals and quinones, which are highly reactive species that can be neutralized by intra- or intermolecular couplings . The molecular targets and pathways involved in this process include the catechol function, which is easily oxidized into an ortho-quinone .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
Dehydrodicatechin A belongs to the class of catechin dimers, which are distinct from monomeric catechins (e.g., d-catechin, C15H14O6) and higher-order polymers like proanthocyanidins. Below is a comparative analysis of its structural and chemical features against related compounds:
Table 1: Key Chemical Properties of this compound and Analogues
Key Observations :
- Oxidation State: this compound contains a ketone group formed during dehydrogenation, distinguishing it from non-oxidized dimers like procyanidins .
- Oxygen Content : Compared to Ephedrannin D1 (C30H24O13), this compound has one fewer oxygen atom, suggesting differences in reactivity and solubility .
Research Findings and Gaps
- Comparative Bioactivity : While its antioxidant properties are well-documented, direct comparisons with Ephedrannin D1 or Dracoflavan C2 in clinical models are lacking .
Biological Activity
Dehydrodicatechin A is a polyphenolic compound derived from catechin, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is a trimeric flavanol formed through the oxidation of catechin. It belongs to a class of compounds known as dehydrodicatechins, which are characterized by their unique interflavanic linkages. The compound's molecular formula is CHO, and it exhibits a γ-configuration, which contributes to its biological activity.
Antioxidant Activity
This compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it effectively scavenges free radicals and inhibits lipid peroxidation. For instance, in a DPPH radical scavenging assay, this compound exhibited an IC value of 6.4 µM, indicating potent antioxidant activity compared to other polyphenols .
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent . This property may be beneficial in managing chronic inflammatory conditions.
Anticancer Properties
This compound has been studied for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. For example, it was found to reduce the viability of human cancer cells by up to 70% at concentrations of 50 µM .
Case Study: Anticancer Activity in Human Cells
- Cell Line: HeLa (cervical cancer)
- Concentration: 50 µM
- Observation: 70% reduction in cell viability
- Mechanism: Induction of apoptosis via caspase activation .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The compound effectively neutralizes reactive oxygen species (ROS), thereby reducing oxidative damage.
- Inhibition of Enzymes: It exhibits competitive inhibition against peroxidase enzymes involved in catechin oxidation, influencing the polymerization process during oxidative reactions .
- Modulation of Signaling Pathways: this compound influences key signaling pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and apoptosis .
Applications in Food and Medicine
This compound is not only significant in pharmacology but also in food science due to its antioxidant properties that can enhance food preservation. Its presence in various food matrices like grape seeds and tea underscores its potential as a functional food ingredient .
Q & A
Basic Research Questions
Q. What are the key experimental parameters for optimizing the synthesis of Dehydrodicatechin A?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions. Key parameters include:
-
Temperature : Elevated temperatures (e.g., 80–100°C) may enhance reaction rates but risk decomposition.
-
Catalysts : Acidic or enzymatic catalysts (e.g., cellulase) can improve yield .
用它!帮你看懂文献数据图,更好描述实验结果00:17
-
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) is commonly used.
-
Validation : Monitor purity via HPLC (C18 column, UV detection at 280 nm) .
Synthesis Method Yield (%) Purity (%) Key Condition Acid-catalyzed 62 95 80°C, 24h Enzymatic 78 98 40°C, 48h
Q. How to characterize this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR, MS, and IR for structural confirmation:
- NMR : Analyze -NMR (δ 6.8–7.2 ppm for aromatic protons) and -NMR (δ 160–170 ppm for carbonyl groups).
- MS : ESI-MS (negative mode) typically shows [M-H] at m/z 576.
- IR : Absorption bands at 3400 cm (O-H) and 1650 cm (C=O) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conflicting data (e.g., antioxidant vs. pro-oxidant effects) may arise from:
-
Experimental Design : Differences in cell lines (e.g., HepG2 vs. RAW264.7) or oxidative stress models (HO vs. LPS).
-
Dosage : Threshold effects (e.g., antioxidant at 10 μM, pro-oxidant at 50 μM).
-
Data Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate findings and identify trends .
Study Bioassay Model Observed Effect Concentration A (2023) HepG2 Antioxidant 10 μM B (2024) RAW264.7 Pro-oxidant 50 μM
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Focus on binding affinity (ΔG ≤ -8 kcal/mol) to Keap1-Nrf2 pathway proteins.
- MD Simulations : Analyze stability over 100 ns (RMSD ≤ 2 Å) and hydrogen bonding patterns .
Q. How to design dose-response studies for evaluating this compound’s cytotoxicity?
- Methodological Answer : Use a tiered approach:
Preliminary Screening : MTT assay (0.1–100 μM) in normal (e.g., HEK293) and cancer cells.
Mechanistic Analysis : ROS detection (DCFH-DA probe) and apoptosis markers (Annexin V/PI).
Statistical Validation : EC calculation via nonlinear regression (GraphPad Prism) .
Data Contradiction Analysis
Q. Why do studies report varying bioavailability for this compound?
- Methodological Answer : Discrepancies stem from:
- Bioavailability Models : In vitro (Caco-2 permeability) vs. in vivo (rat pharmacokinetics).
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) improves absorption by 3-fold.
- Analytical Methods : LC-MS/MS quantification (LOQ: 0.1 ng/mL) vs. UV-based assays .
Methodological Best Practices
Q. How to ensure reproducibility in this compound research?
- Methodological Answer :
- Documentation : Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Reference Standards : Cross-validate with commercial standards (e.g., Sigma-Aldrich).
- Collaborative Tools : Share raw data via Zenodo or Figshare .
Q. What are effective strategies for integrating this compound into multi-target drug discovery?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

